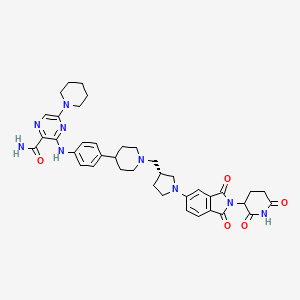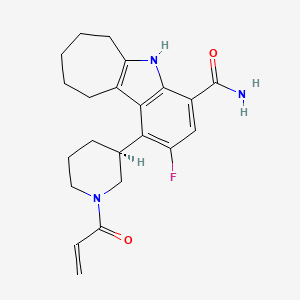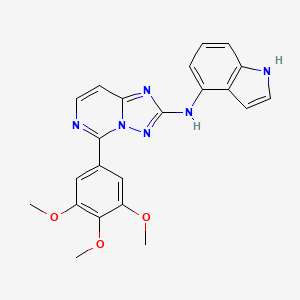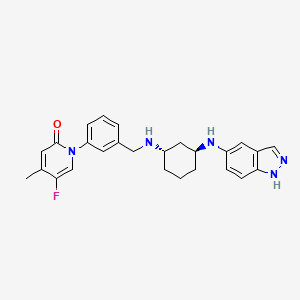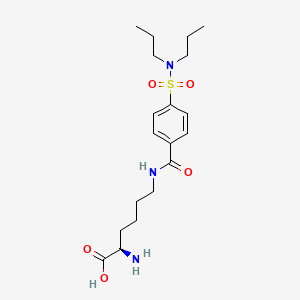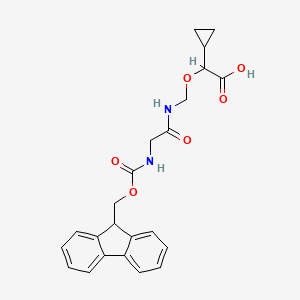
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is a compound used as an intermediate in the synthesis of antibody-drug conjugate (ADC) linkers. These linkers are crucial in the development of targeted cancer therapies, where they facilitate the attachment of cytotoxic drugs to antibodies, allowing for precise delivery to cancer cells .
Preparation Methods
The synthesis of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves multiple steps. One common route includes the formation of a cyclopropane ring followed by the attachment of various functional groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH is primarily used in the field of medicinal chemistry for the development of ADCs. These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound’s role as an intermediate in the synthesis of ADC linkers makes it valuable for research in targeted cancer therapies . Additionally, it may have applications in other areas of chemistry and biology where precise molecular targeting is required .
Mechanism of Action
The mechanism of action of Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH involves its incorporation into ADC linkers. These linkers facilitate the attachment of cytotoxic drugs to antibodies, which then bind to specific antigens on cancer cells. Once bound, the ADC is internalized by the cancer cell, releasing the cytotoxic drug and inducing cell death . The molecular targets and pathways involved include the specific antigens targeted by the antibodies and the intracellular pathways activated by the cytotoxic drug .
Comparison with Similar Compounds
Similar compounds to Fmoc-Gly-NH-CH2-O-Cyclopropane-CH2COOH include other ADC linkers such as:
This compound analogs: These compounds have similar structures but may differ in specific functional groups or linkers.
Benzyl 2-cyclopropyl-2-hydroxyacetate: This compound is also used in the synthesis of ADC linkers and has similar applications.
The uniqueness of this compound lies in its specific structure, which allows for efficient and stable attachment of cytotoxic drugs to antibodies, enhancing the efficacy of ADCs .
Properties
Molecular Formula |
C23H24N2O6 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
2-cyclopropyl-2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C23H24N2O6/c26-20(25-13-31-21(22(27)28)14-9-10-14)11-24-23(29)30-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,21H,9-13H2,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
BSCPGWXQXDYDGK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C(=O)O)OCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12377098.png)
![2-amino-N-[3-[(5S)-5-ethyl-5-hydroxy-6,10-dioxo-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide](/img/structure/B12377099.png)
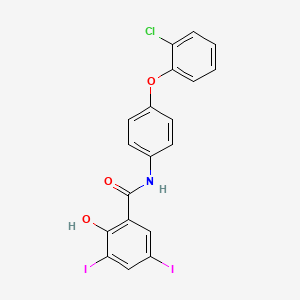
![2-[[(2S,3S)-3-[(1R)-1-(3,5-dichlorophenyl)-2-hydroxyethoxy]-2-phenylpiperidin-1-yl]methyl]-3H-benzimidazole-5-carboxylic acid](/img/structure/B12377118.png)
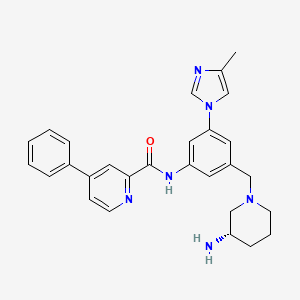
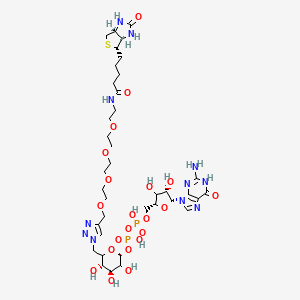
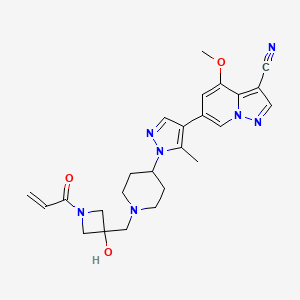
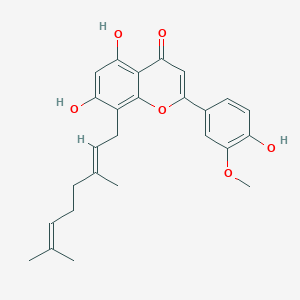
![2-[2-[2-(4-Chloroanilino)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]phenol](/img/structure/B12377139.png)
